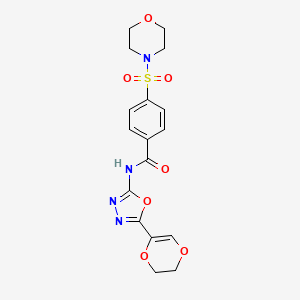

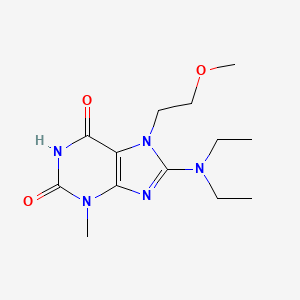

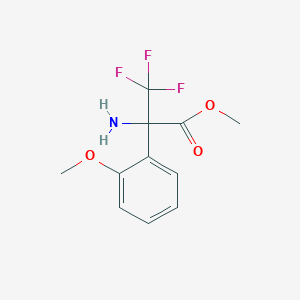

![molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8](/img/structure/B2378544.png)

4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Chemical Reactions Analysis

Phthalimides, such as 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide], are involved in various reactions. These include reactions with alkyl halides, ammonia, and other amines . They can also undergo reduction with lithium aluminum hydride .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Phthalimide derivatives have been explored for their potential in medicinal chemistry, particularly in the development of antipsychotic agents. A study by Norman, Minick, and Rigdon (1996) investigated phthalimide and isoindolinone derivatives linked to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl, evaluating their affinity at dopamine D2 and serotonin 5-HT1a and 5-HT2 receptors. This research highlights the role of phthalimide derivatives in designing compounds with potential antipsychotic activity, where the length and conformation of the linking bridge significantly impact biological activity (Norman, Minick, & Rigdon, 1996).

Polymer Science Applications

In polymer science, phthalimide derivatives serve as key monomers for synthesizing high-performance polymers. Behniafar and Banihashemi (2004) synthesized a series of aromatic poly(amide-imide)s using a new dicarboxylic acid derived from phthalimide, which exhibited excellent solubility, thermal stability, and glass-transition temperatures. This study demonstrates the utility of phthalimide-based compounds in creating advanced materials with desirable properties for various applications (Behniafar & Banihashemi, 2004).

Organic Chemistry Applications

Phthalimide derivatives are also significant in organic synthesis, where they are used as intermediates in various reactions. Pratsch, Lackner, and Overman (2015) explored the use of N-(acyloxy)phthalimides for generating tertiary carbon radicals via visible-light photocatalysis, enabling the formation of new quaternary carbons. This research showcases the application of phthalimide derivatives in facilitating complex synthetic transformations, contributing to the development of new synthetic methodologies (Pratsch, Lackner, & Overman, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3,3,4,4-Benzophenonetetracarboxylic dianhydride, indicates that it may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLIQLSJOGVEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

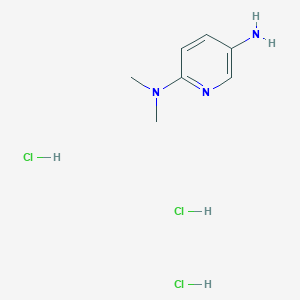

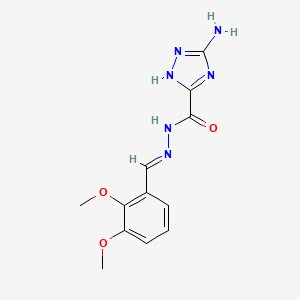

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

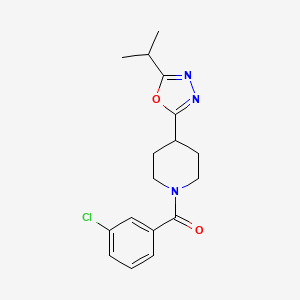

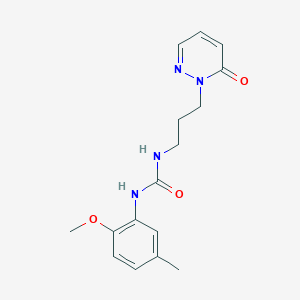

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)

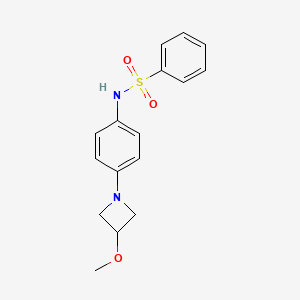

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)

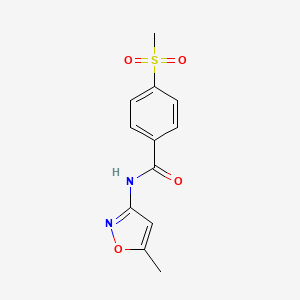

![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)